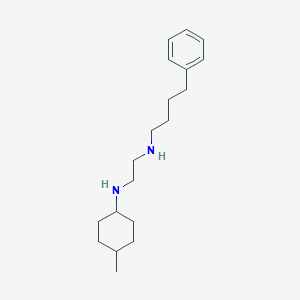
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound features a cyclohexyl group and a phenylbutyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 4-phenylbutylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The two amines are reacted with ethylene oxide or a similar reagent to form the desired diamine. The reaction may require heating and stirring to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines or hydrocarbons.
Scientific Research Applications
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The cyclohexyl and phenylbutyl groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-diethyl-1,2-diaminoethane: A simpler diamine with two ethyl groups.
N,N’-dibutyl-1,2-diaminoethane: A diamine with two butyl groups.
N,N’-diphenyl-1,2-diaminoethane: A diamine with two phenyl groups.
Uniqueness
N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl and a phenylbutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
627524-91-8 |
|---|---|
Molecular Formula |
C19H32N2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H32N2/c1-17-10-12-19(13-11-17)21-16-15-20-14-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,17,19-21H,5-6,9-16H2,1H3 |
InChI Key |
GXZLHDLUOUEVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCCNCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















